molecular formula C21H16ClNO3 B15354797 4-(2-(Benzyloxy)benzamido)benzoyl Chloride

4-(2-(Benzyloxy)benzamido)benzoyl Chloride

Cat. No.: B15354797
M. Wt: 365.8 g/mol
InChI Key: OSUMHQIYIGCZSM-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)benzamido)benzoyl Chloride is a complex organic compound characterized by its benzoyl chloride functional group and a benzyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzyloxy)benzamido)benzoyl Chloride typically involves multiple steps, starting with the preparation of the benzyloxy-substituted benzamide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Benzyloxy)benzamido)benzoyl Chloride can undergo various chemical reactions, including:

  • Oxidation: The benzoyl chloride group can be oxidized to form carboxylic acids.

  • Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the benzoyl chloride group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with bases like pyridine, are typically employed.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Benzyl alcohol or benzylamine derivatives.

  • Substitution: Various amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of benzamide derivatives and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: Its applications extend to material science, where it can be used in the production of polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-(Benzyloxy)benzamido)benzoyl Chloride exerts its effects depends on its specific application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to other molecules. The molecular targets and pathways involved are typically those related to the functional groups present in the compound, such as amides and esters.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenyl acetic acid: Similar in structure but lacks the benzoyl chloride group.

  • Benzoyl Chloride: A simpler compound without the benzyloxy substituent.

  • Benzyloxybenzamide: A related compound with a different functional group arrangement.

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

4-[(2-phenylmethoxybenzoyl)amino]benzoyl chloride

InChI

InChI=1S/C21H16ClNO3/c22-20(24)16-10-12-17(13-11-16)23-21(25)18-8-4-5-9-19(18)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)

InChI Key

OSUMHQIYIGCZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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